

Application Notes and Protocols: Cisplatin Dosage and Administration for Mouse Models

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Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of a wide array of human cancers, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mode of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1] Due to its clinical significance, cisplatin is extensively studied in preclinical mouse models to investigate its therapeutic efficacy, toxicity profiles, and mechanisms of action and resistance.[2][3]

These application notes provide a comprehensive overview of cisplatin dosage and administration strategies in mouse models for researchers, scientists, and drug development professionals.

Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of cisplatin in mice is crucial for designing and interpreting preclinical studies. After administration, cisplatin's clearance from the blood is rapid, with a significant portion excreted via the urine within hours.[4][5] However, elimination from tissues is a more prolonged process.[5]

Pharmacokinetic parameters can differ significantly between mice and humans. Peak plasma concentrations of cisplatin are notably higher in mice, while the initial and terminal half-lives are up to six times shorter.[6][7] Despite these differences, the areas under the plasma



concentration versus time curves (AUCs) have been found to be comparable, suggesting that AUC can be a useful parameter for translating findings from mouse to human.[6][7][8]

Table 1: Pharmacokinetic Parameters of Cisplatin in Mice

Parameter	Value	Mouse Strain	Reference
Biological Half-Life (Whole Body)	T1/2(α) = 1.14 h; T1/2(β) = 5.33 days	Subcutaneous tumor- bearing mice	[9]
Biological Half-Life (Blood)	T1/2(α) = 23.9 min; T1/2(β) = 4.72 days	Subcutaneous tumor- bearing mice	[9]
Plasma Clearance	26.1 ml/min/kg	Not Specified	[4]
Primary Route of Excretion	Urine (43-48% within 4 hours)	Not Specified	[4]

Dosage and Administration in Mouse Models

The dosage, route, and frequency of cisplatin administration in mice vary widely depending on the experimental goal, such as evaluating anti-tumor efficacy or modeling specific toxicities like nephrotoxicity, neurotoxicity, or ototoxicity.[2] The most common route of administration is intraperitoneal (i.p.) injection.[2][10] It is critical to note that hydration and supportive care can profoundly affect the maximum tolerated dose (MTD) and the severity of side effects.[2][10]

Table 2: Summary of Cisplatin Dosing Regimens in Mouse Models



Experimental Goal	Mouse Strain	Dosage	Administration Route & Frequency	Reference
Nephrotoxicity (Acute)	C57BL/6	25 mg/kg	Single i.p. injection	[11]
Nephrotoxicity (Chronic/Fibrosis	FVB	7 mg/kg	i.p., once per week for 4 weeks	[11][12]
Neurotoxicity	Not Specified	2.3 mg/kg	i.p., daily for 5 days, followed by 5 days recovery (2 cycles)	[2]
Ototoxicity	CBA/CaJ	2.5 - 3.5 mg/kg	i.p., for 4 consecutive days, 10 days recovery (3 cycles)	[13]
Anti-Tumor Efficacy (Lung Cancer)	nu/nu mice	2 mg/kg or 4 mg/kg	i.p., twice over 5 days	[14]
Anti-Tumor Efficacy (Mammary)	FVB/N	5 mg/kg	Single i.p. injection	[15]
Anti-Tumor Efficacy (Prostate)	Nude BALB/c	1 mg/kg	i.v. injection	[16]
Maximum Tolerated Dose (MTD)	Swiss Albino	>5 mg/kg	Single i.v. injection	[16]

Experimental Protocols



Protocol 1: Induction of Acute Kidney Injury (Nephrotoxicity)

This protocol describes a common method for inducing acute kidney injury (AKI) in mice to study the mechanisms of cisplatin-induced nephrotoxicity and to evaluate potential renoprotective agents.

Materials:

- Cisplatin powder (analytical grade)
- Sterile 0.9% saline
- 8- to 10-week-old male C57BL/6 mice
- Syringes and needles (e.g., 27-gauge)
- Analytical balance and weighing boats
- Sterile tubes for solution preparation

Procedure:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the
 experiment. House them in microisolator cages with free access to food and water.[5]
- Cisplatin Preparation: On the day of injection, prepare a fresh solution of cisplatin. Calculate the total amount of cisplatin needed based on the number of mice and the target dose (e.g., 20-25 mg/kg).[11] Weigh the cisplatin powder and dissolve it in sterile 0.9% saline to the desired final concentration (e.g., 2.5 mg/mL). Warm the solution slightly (to ~37°C) and vortex to ensure complete dissolution.
- Dosing: Weigh each mouse individually to calculate the precise volume of cisplatin solution to be administered.
- Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin.[11] Ensure
 proper restraint of the animal to avoid injury.



- Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.[11] Body weight is a key indicator of systemic toxicity.[3]
- Endpoint and Sample Collection: Euthanize the mice 72 hours post-injection, as this is a
 typical time point for peak kidney injury in this model.[11] Collect blood via cardiac puncture
 for serum analysis (e.g., Blood Urea Nitrogen BUN, and creatinine). Perfuse the mice with
 saline, and then harvest the kidneys. One kidney can be fixed in 10% neutral buffered
 formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular
 analysis (e.g., RNA, protein).

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of cisplatin in mice bearing subcutaneous tumor xenografts.

Materials:

- Cancer cell line of interest (e.g., LNCaP prostate cancer cells)[16]
- Matrigel or other appropriate extracellular matrix
- Immunocompromised mice (e.g., Nude BALB/c)[16]
- Cisplatin and sterile 0.9% saline
- Calipers for tumor measurement
- Syringes and needles

Procedure:

Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of
implantation, harvest the cells and resuspend them in a mixture of sterile saline or culture
medium and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 107 cells/mL.[16]



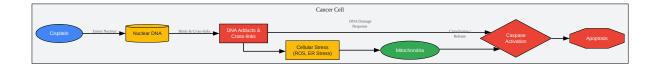
- Tumor Implantation: Inject 100 μ L of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.[16]
- Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
- Group Randomization and Treatment: Once tumors reach a predetermined volume (e.g., ~100 mm3), randomly assign the mice to treatment groups (e.g., Vehicle control, Cisplatin treatment).[16]
- Cisplatin Administration: Prepare and administer cisplatin at the desired dose and schedule (e.g., 4 mg/kg, i.p., twice over 5 days).[14] The control group should receive an equivalent volume of the vehicle (0.9% saline).
- Continued Monitoring: Continue to monitor tumor growth and body weight for all groups throughout the study.
- Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive distress or toxicity (e.g., >20% body weight loss).[11]
- Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor volumes and weights between the control and treatment groups to determine the efficacy of cisplatin.

Visualizations

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which triggers a cascade of cellular events culminating in apoptosis.[1][17][18] This process involves the activation of stress-response pathways and both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling.[17][18]





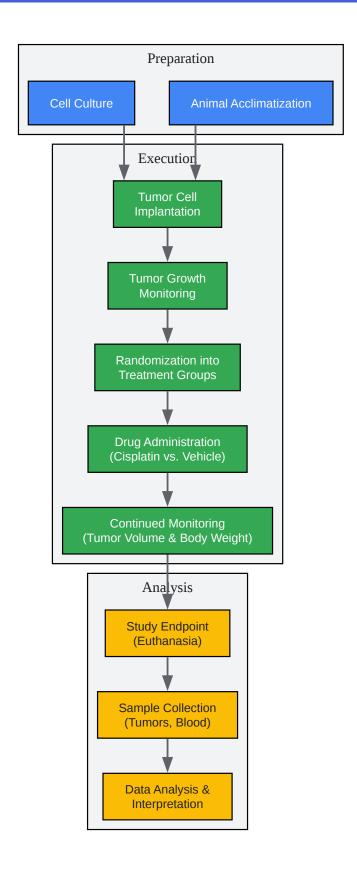
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Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

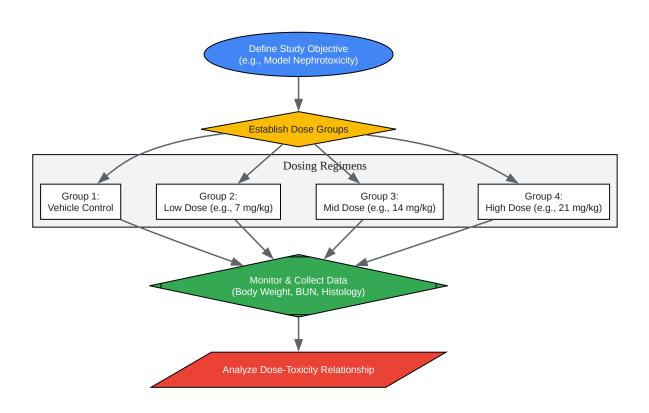
Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the anti-tumor efficacy of cisplatin in a mouse xenograft model involves several sequential stages, from initial preparation to final data analysis.









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